molecular formula C5H4BrClN2 B1291305 3-Amino-5-bromo-2-chloropyridine CAS No. 588729-99-1

3-Amino-5-bromo-2-chloropyridine

Cat. No. B1291305
Key on ui cas rn: 588729-99-1
M. Wt: 207.45 g/mol
InChI Key: ZSEZSALOLWCCGT-UHFFFAOYSA-N
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Patent
US08476294B2

Procedure details

A suspension of 5-bromo-2-chloro-3-nitropyridine (Combi-Blocks, San Diego, USA, 41.3 mmol) in concentrated HCl (45 ml) was cooled with an ice-bath. Was added portionwise over 1.5 h SnCl2 dihydrate (124 mmol). The RM was stirred for 24 h at rt then poured on ice and basified with 6 M aqueous NaOH (125 ml). The resulting slurry was filtered and the solid was taken in aqueous NaHCO3, sonicated and filtered. The solid was dissolved in EtOAc and water and the aqueous layer was separated and extracted with EtOAc. The combined organic layers were washed with water, brine, dried over Na2SO4, filtered and evaporated to give the title compound as an off-white solid. (HPLC: tR 2.52 min (Method A); M+H=207 (BrCl pattern) MS-ES)
Quantity
41.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
[Compound]
Name
SnCl2 dihydrate
Quantity
124 mmol
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[C:5]([Cl:8])=[N:6][CH:7]=1.[OH-].[Na+]>Cl>[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([Cl:8])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
41.3 mmol
Type
reactant
Smiles
BrC=1C=C(C(=NC1)Cl)[N+](=O)[O-]
Name
Quantity
45 mL
Type
solvent
Smiles
Cl
Step Two
Name
SnCl2 dihydrate
Quantity
124 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The RM was stirred for 24 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled with an ice-bath
ADDITION
Type
ADDITION
Details
then poured on ice
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered
CUSTOM
Type
CUSTOM
Details
sonicated
FILTRATION
Type
FILTRATION
Details
filtered
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in EtOAc
CUSTOM
Type
CUSTOM
Details
water and the aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)Cl)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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